molecular formula C11H16BrNO B13314009 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

Cat. No.: B13314009
M. Wt: 258.15 g/mol
InChI Key: CMOFNIOSCBHTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of phenylethanolamine, characterized by the presence of a bromine atom on the phenyl ring and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-bromophenylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-{[1-(3-Bromophenyl)propyl]amino}acetaldehyde or 2-{[1-(3-Bromophenyl)propyl]amino}acetone.

    Reduction: Formation of 2-{[1-(3-Phenylpropyl)amino}ethan-1-ol.

    Substitution: Formation of 2-{[1-(3-Hydroxyphenyl)propyl]amino}ethan-1-ol or 2-{[1-(3-Aminophenyl)propyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aminoethanol moiety allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)diethanolamine: Similar structure with an additional hydroxyl group.

    1-Bromo-3-phenylpropane: Lacks the aminoethanol moiety.

    2-(3-Bromophenyl)ethan-1-ol: Similar structure but lacks the propyl chain.

Uniqueness

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol is unique due to the combination of the bromine atom on the phenyl ring and the aminoethanol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-[1-(3-bromophenyl)propylamino]ethanol

InChI

InChI=1S/C11H16BrNO/c1-2-11(13-6-7-14)9-4-3-5-10(12)8-9/h3-5,8,11,13-14H,2,6-7H2,1H3

InChI Key

CMOFNIOSCBHTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.